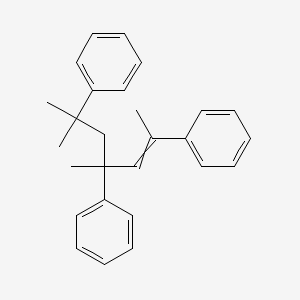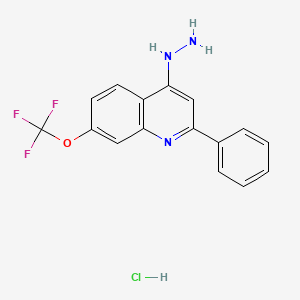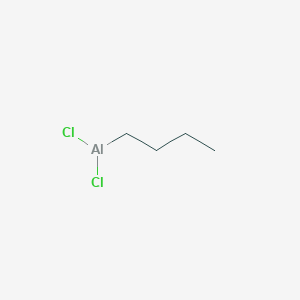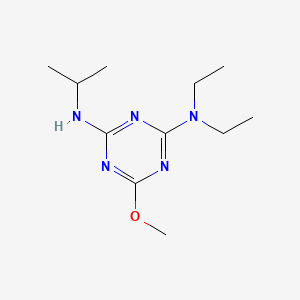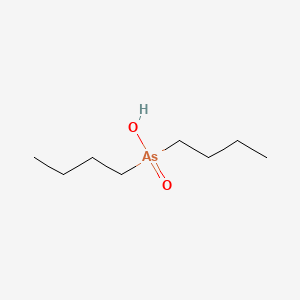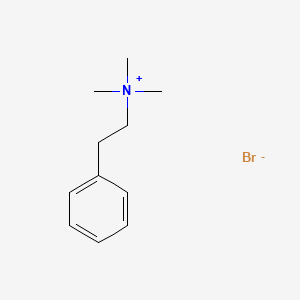
Phenethyltrimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C11H18BrN. It is known for its applications in organic synthesis, particularly as a brominating and oxidizing agent. This compound is characterized by its crystalline powder form and orange color.
Preparation Methods
Phenethyltrimethylammonium bromide can be synthesized through a multi-step process. One common method involves the reaction of N,N-dimethylaniline with dimethyl sulfate, followed by treatment with 48% hydrobromic acid and bromine . This process yields the desired compound in a crystalline form. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Phenethyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: It can oxidize secondary alcohols to ketones and sulfides to sulfoxides.
Bromination: It is used for the bromination of alkenes and the α-position of carbonyl compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of catalytic amounts of antimony bromide or copper bromide.
Common reagents used in these reactions include hydrobromic acid, bromine, and catalytic amounts of antimony bromide or copper bromide. The major products formed from these reactions are typically brominated or oxidized derivatives of the starting materials.
Scientific Research Applications
Phenethyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating and oxidizing agent in organic synthesis.
Biology: It has applications in the study of biological oxidation processes and enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of phenethyltrimethylammonium bromide involves its ability to donate bromine atoms or accept electrons during oxidation reactions. It targets molecular pathways involving the transfer of bromine or electrons, facilitating the transformation of substrates into brominated or oxidized products .
Comparison with Similar Compounds
Phenethyltrimethylammonium bromide can be compared with other quaternary ammonium compounds such as:
Phenyltrimethylammonium bromide: Similar in structure but with a phenyl group instead of a phenethyl group.
Cetyltrimethylammonium bromide: Used in surfactant applications and has a longer alkyl chain.
Benzyltrimethylammonium bromide: Used in phase transfer catalysis and has a benzyl group instead of a phenethyl group.
This compound is unique due to its specific applications in bromination and oxidation reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
6068-85-5 |
|---|---|
Molecular Formula |
C11H18BrN |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
trimethyl(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZOMFHATVODXRID-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
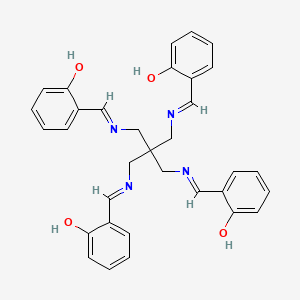
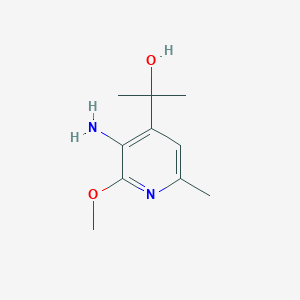
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
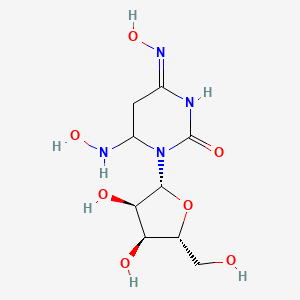
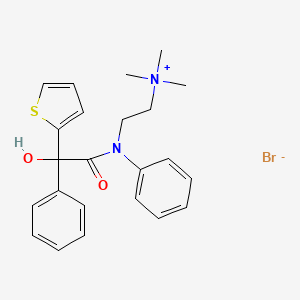
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
